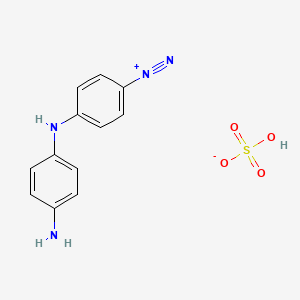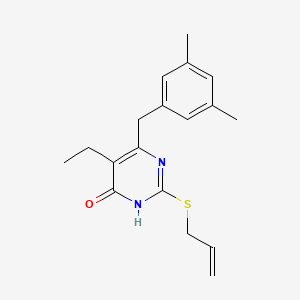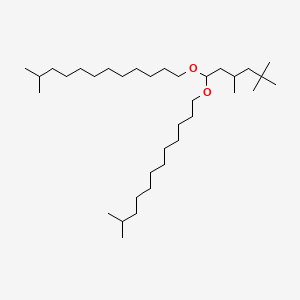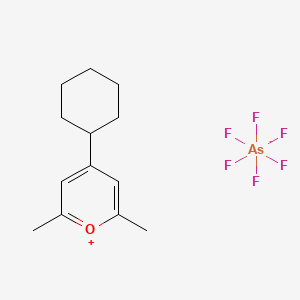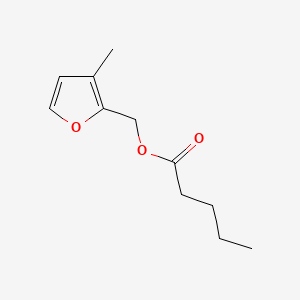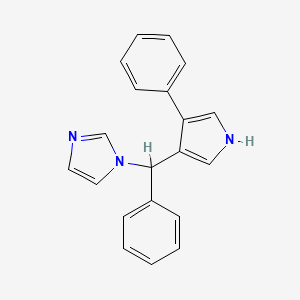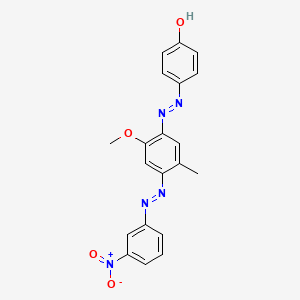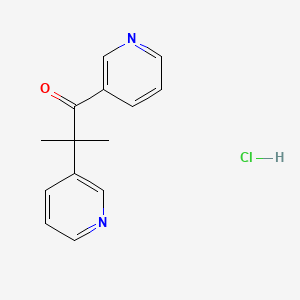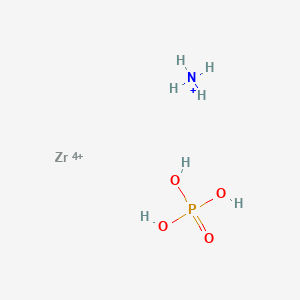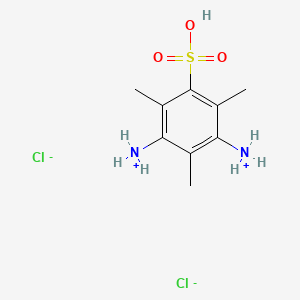
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is an organic compound with the chemical formula C9H16Cl2N2O3S. It is known for its unique structure, which includes three methyl groups, a sulfonic acid group, and two ammonium groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride typically involves the sulfonation of 2,4,6-trimethyl-m-phenylenediamine. The reaction is carried out in the presence of chlorosulfonic acid, which introduces the sulfonic acid group into the benzene ring. The resulting product is then treated with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ammonium groups to amines.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism by which 2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, while the ammonium groups can participate in hydrogen bonding and electrostatic interactions. These interactions can alter the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Trimethyl-m-phenylenediamine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-5-sulpho-m-phenylenediamine: Similar structure but without the dichloride salt form.
Uniqueness
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is unique due to the presence of both sulfonic acid and ammonium groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
79817-73-5 |
|---|---|
分子式 |
C9H16Cl2N2O3S |
分子量 |
303.21 g/mol |
IUPAC名 |
(3-azaniumyl-2,4,6-trimethyl-5-sulfophenyl)azanium;dichloride |
InChI |
InChI=1S/C9H14N2O3S.2ClH/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11;;/h10-11H2,1-3H3,(H,12,13,14);2*1H |
InChIキー |
HVXNOYUVHPAEHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1[NH3+])C)S(=O)(=O)O)C)[NH3+].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


